molecular formula C6H7IN2 B8740105 (3-Iodophenyl)hydrazine CAS No. 17672-25-2

(3-Iodophenyl)hydrazine

Cat. No.: B8740105
CAS No.: 17672-25-2
M. Wt: 234.04 g/mol
InChI Key: FQRZYAIZMAZFMR-UHFFFAOYSA-N
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Description

(3-Iodophenyl)hydrazine is a useful research compound. Its molecular formula is C6H7IN2 and its molecular weight is 234.04 g/mol. The purity is usually 95%.
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Properties

CAS No.

17672-25-2

Molecular Formula

C6H7IN2

Molecular Weight

234.04 g/mol

IUPAC Name

(3-iodophenyl)hydrazine

InChI

InChI=1S/C6H7IN2/c7-5-2-1-3-6(4-5)9-8/h1-4,9H,8H2

InChI Key

FQRZYAIZMAZFMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)NN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of sodium nitrite (13.2 g, 186 mmol) in water (65 mL) was added over 90 minutes to a cooled (˜0 degrees) mixture of 3-iodo-aniline (40.71 g, 182 mmol) in concentrated hydrochloric acid (80 mL), taking care to ensure that the temperature remained below 0 degrees). The mixture was stirred for 30 min and then filtered. To the filtrate was added dropwise a solution of tin(II) chloride dihydrate (142 g, 0.63 mol) in water, and then the mixture was stirred for 30 minutes with the temperature maintained below 0 degrees. The reaction mixture was placed in the refrigerator overnight and then filtered. The residue was washed with brine, then 1:1 petroleum ether/ether (750 mL) and then with 2:1 petroleum ether/ether (375 mL) and the washings were discarded. The remaining residue was dissolved in 5 M NaOH and ether, and the aqueous layer was extracted with ether. The combined ether layers were washed with water and brine, dried (sodium sulfate), filtered, and evaporated to give 3-iodo-phenylhydrazine (25.3 g, 53%) as a dark red viscous oil.
Quantity
13.2 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
40.71 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
142 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred suspension of 3-iodoaniline (2 g, 9.13 mmol) in 37% hydrochloric acid (11 mL) at 0° C. was added a cold solution of sodium nitrite (0.66 g, 9.59 mmol) in water (3.2 mL). The resulting suspension was allowed to stir for 40 min. Then, a cold solution of tin(II) chloride dihydrate (6.18 g, 27.4 mmol) in 37% hydrochloric acid (4.3 mL) was added to the reaction mixture and stirred for another 40 min. The flask was then placed in the refrigerator for 12 h. The precipitate was isolated by filtration and washed with ice-cold brine (25 mL) followed by 2:1 petroleum ether/ether (25 mL) solution. The light pink solid was dried under vacuum for 2 h to give the title compound 61 (3.63 g, 94% yield) as the SnCl2 complex. LRMS (ESI): calc. 234.0; found 235.0 (MH)+ (compound 61 as the free hydrazine was previously reported in Recueil des Travaux Chimiques des Pays-Bas (1961), 80 1348-56).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
0.66 g
Type
reactant
Reaction Step Two
Name
Quantity
3.2 mL
Type
solvent
Reaction Step Two
Quantity
6.18 g
Type
reactant
Reaction Step Three
Quantity
4.3 mL
Type
solvent
Reaction Step Three
Yield
94%

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